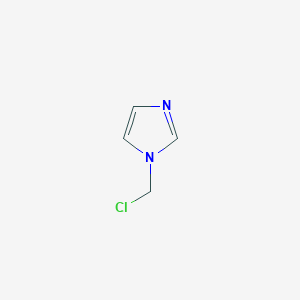
1-Chloromethylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloromethylimidazole is a heterocyclic organic compound that features an imidazole ring with a chloromethyl group attached to the nitrogen atom at position 1. This compound is of significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloromethylimidazole can be synthesized through several methods. One common approach involves the chloromethylation of imidazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the reaction of imidazole with chloromethyl methyl ether in the presence of a suitable catalyst, followed by purification steps to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloromethylimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid under appropriate conditions.
Reduction: Reduction of this compound can yield 1-methylimidazole, a compound with different chemical properties and applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid.
Reduction: 1-Methylimidazole.
Wissenschaftliche Forschungsanwendungen
1-Chloromethylimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloromethylimidazole largely depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, allowing the compound to modify various biological molecules. This reactivity can lead to the inhibition of enzymes, disruption of cellular processes, or the formation of covalent bonds with target molecules. The specific molecular targets and pathways involved vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylimidazole: Similar structure but with the chloromethyl group attached to the second position of the imidazole ring, leading to different reactivity and applications.
Imidazole: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 1-Chloromethylimidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C4H5ClN2 |
|---|---|
Molekulargewicht |
116.55 g/mol |
IUPAC-Name |
1-(chloromethyl)imidazole |
InChI |
InChI=1S/C4H5ClN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
InChI-Schlüssel |
TWPKGTSKDIBDLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















